molecular formula C11H11ClO B2965233 1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one CAS No. 54064-34-5

1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2965233
CAS No.: 54064-34-5
M. Wt: 194.66
InChI Key: UBHKMDYUOAVGAN-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Chlorophenyl)cyclopropyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(2-(4-Chlorophenyl)cyclopropyl)acetic acid: Contains a carboxylic acid group.

    1-(2-(4-Chlorophenyl)cyclopropyl)methane: Lacks the ethanone moiety.

Uniqueness

1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one is unique due to its specific combination of a cyclopropyl group and a 4-chlorophenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHKMDYUOAVGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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